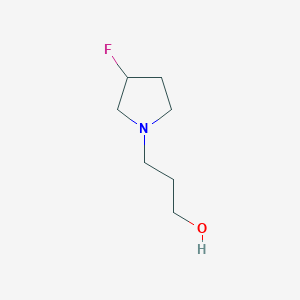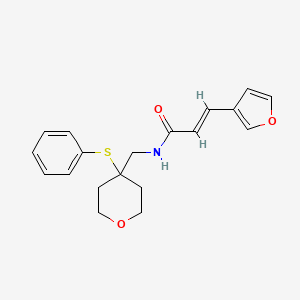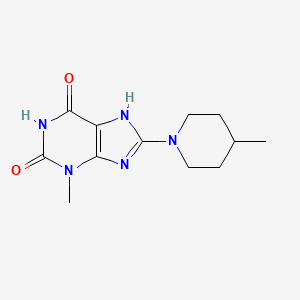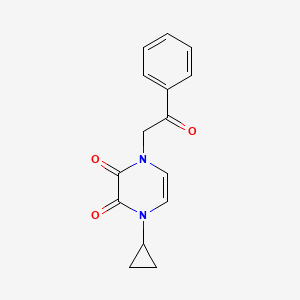
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Fluoropyrrolidin-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 920003-05-0. It has a molecular weight of 147.19 and its molecular formula is C7H14FNO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Fluoropyrrolidin-1-yl)propan-1-ol” is 1S/C7H14FNO/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“3-(3-Fluoropyrrolidin-1-yl)propan-1-ol” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Synthetic Methodologies
Accessing Small 3-Fluoropyrrolidines Through Cycloaddition : The synthesis of small 3-fluoropyrrolidines, including 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol, through a 1,3-dipolar cycloaddition involving azomethine ylide and vinyl fluorides has been a significant development. This method demonstrates the versatility of vinyl fluorides in cycloaddition reactions, making 3-fluoropyrrolidines readily accessible for various applications in synthetic chemistry and drug discovery (McAlpine et al., 2015).
Medicinal Chemistry Applications
Dipeptidyl Peptidase-IV Inhibitors : The compound has been evaluated for its potential in the bioactivation of fluoropyrrolidine dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. The study focuses on the metabolic activation and the formation of chemically reactive intermediates, providing insights into the design of safer and more effective DPP-IV inhibitors for the treatment of type 2 diabetes and obesity (Xu et al., 2004).
Antibacterial Activity : A series of novel 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials with fluorinated pyrrolidin-1-yl substituents, including structures related to 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol, demonstrated potent activity against Gram-positive pathogens. These findings highlight the compound's potential in developing new antibacterial agents, particularly against resistant strains such as MRSA and VRE (Inagaki et al., 2003).
Photophysical Properties Study
Solvatochromic Effects on Chalcone Derivatives : The study of solvatochromic effects on various chalcone derivatives, including those related to 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol, provides insight into the influence of solvent polarity on their absorption and fluorescence characteristics. Such investigations are crucial for understanding the photophysical properties of compounds and their applications in fluorescent probes and materials science (Kumari et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H227, H315, H319, and H335. Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
properties
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFTZYCHXFDVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol | |
CAS RN |
920003-05-0 |
Source


|
| Record name | 3-(3-fluoropyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990080.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)


![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)

![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)

